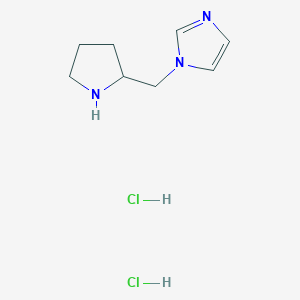

![molecular formula C19H16N4O2S3 B2874193 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 864922-81-6](/img/structure/B2874193.png)

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a compound that has been studied for its potential analgesic properties . It is a selective activator for TWIK-related K+ (TREK) channels, which are potential targets for pain relief .

Synthesis Analysis

The compound is related to a series of 22 analogs of thiazole orange, a commercial cyanine dye with antileishmanial activity . These analogs were synthesized to increase the selectivity of such compounds while maintaining efficacy .

Molecular Structure Analysis

The compound binds to the cryptic binding site formed by P1 and TM4 in TREK-1, as suggested by computational modeling and experimental analysis . The carboxyl group of the compound is a structural determinant for binding to TREK-1/2 .

Chemical Reactions Analysis

The compound is part of a series of cyanines possessing substitutions on the quinolinium ring system . These cyanines displayed potency against Leishmania donovani axenic amastigotes .

科学的研究の応用

Adenosine A3 Receptor Antagonism

Research has demonstrated that derivatives of thiadiazole, including compounds with methoxyphenyl and thiadiazole structures similar to the chemical , have been synthesized and evaluated as potent and selective antagonists for human adenosine A3 receptors. These compounds, particularly those with a methoxy group in the phenyl ring and specific N-acetyl or propionyl substitutions, have shown significant increases in binding affinity and selectivity for adenosine A3 receptors. The most potent antagonist in this series exhibited a Ki value of 0.79 nM at human adenosine A3 receptors, indicating strong antagonistic properties in functional assays related to cAMP biosynthesis, which is a key signal transduction pathway of adenosine A3 receptors. This suggests potential applications in research focused on the modulation of adenosine receptor activity and its implications in various physiological and pathological processes (Jung et al., 2004).

Photodynamic Therapy in Cancer Treatment

Another study on the applications of thiadiazole derivatives, particularly those containing benzenesulfonamide groups linked to Schiff bases and substituted zinc phthalocyanines, revealed significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrated high singlet oxygen quantum yields and good fluorescence properties, essential for Type II photosensitizers used in PDT. The research highlighted the remarkable potential of these compounds in treating cancer through photodynamic therapy, pointing towards their use as efficient photosensitizers in the medical field (Pişkin et al., 2020).

Antimicrobial and Antiviral Properties

Research on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety has demonstrated good antimicrobial and antiviral activities. These compounds were found to be effective against tobacco mosaic virus (TMV) and several bacterial strains, including Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs). Specifically, some compounds showed anti-Xoo and anti-Rs effects surpassing those of standard drugs, suggesting potential applications in developing new antibacterial and antiviral agents (Tang et al., 2019).

作用機序

Safety and Hazards

While the compound has shown promising results in pain relief, the potential toxicity of these agents is a concern . Despite the high antileishmanial potency of the target compounds, their toxicity suggests that further information regarding the target(s) of these molecules is needed to aid their development as antileishmanials .

特性

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S3/c1-11-3-8-14-15(9-11)27-18(20-14)21-16(24)10-26-19-22-17(23-28-19)12-4-6-13(25-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXKDXNQZHSWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NS3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)

![2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol](/img/structure/B2874116.png)

![(2E)-N-butyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B2874117.png)

![Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B2874118.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2874121.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874129.png)

![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2874132.png)

![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)